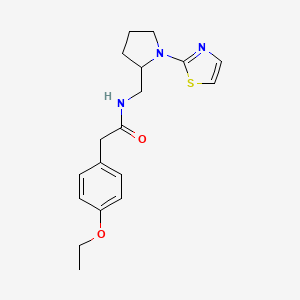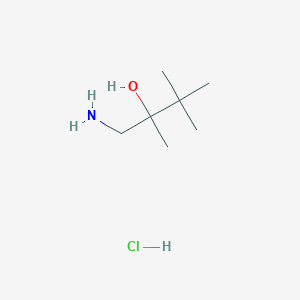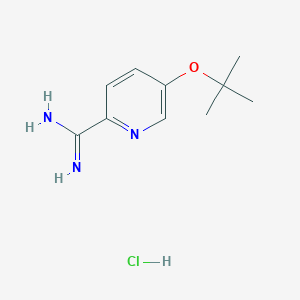
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pictet-Spengler reagent and is widely used in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can react with various electrophiles to form new compounds. This property makes it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively safe to handle in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride in lab experiments is its versatility in organic synthesis. This compound can be used to synthesize a wide range of compounds, including alkaloid derivatives and chiral ligands. Additionally, this compound has low toxicity and is relatively safe to handle in the laboratory.
One of the limitations of using this compound is its sensitivity to moisture and air. This compound should be stored in a dry and inert atmosphere to prevent decomposition.
Direcciones Futuras
There are many future directions for the use of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride in scientific research. One potential application is in the synthesis of new alkaloid derivatives with improved therapeutic properties. Additionally, this compound can be used to synthesize new chiral ligands with applications in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a multi-step process that involves the reaction of pyridine-2-carboxylic acid with tert-butyl hydroxylamine, followed by the reaction with triphosgene and then with ammonium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride has been widely used in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound is also used in the synthesis of chiral ligands, which have found applications in asymmetric catalysis.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJTUDSAROIDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)

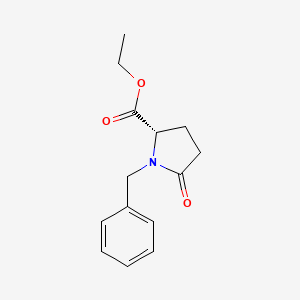
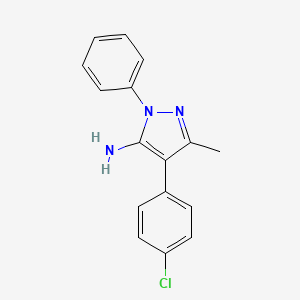
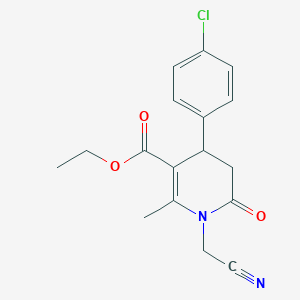
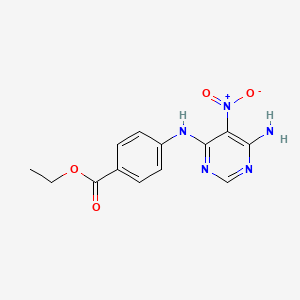
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)


